molecular formula C2H5N3O B047996 2-Azidoethanol CAS No. 1517-05-1

2-Azidoethanol

Cat. No. B047996
CAS RN: 1517-05-1
M. Wt: 87.08 g/mol
InChI Key: BSULWPSUVMOMAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Azidoethanol can be synthesized from its corresponding chloro-derivatives via a halogen azide exchange reaction in water . Another method involves reacting 2-azidoethanol with 2-bromo-2-methylpropionyl bromide under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Azidoethanol consists of 2 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 87.043259 Da .


Physical And Chemical Properties Analysis

2-Azidoethanol is a colorless slightly yellow clear liquid . It has a molecular weight of 87.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 2 freely rotating bonds . Its topological polar surface area is 34.6 Ų .

Scientific Research Applications

Synthesis of Amphiphilic Block Copolymers

2-Azidoethanol plays a crucial role in the synthesis of new amphiphilic thermosensitive block copolymers. These copolymers are synthesized by combining ring-opening polymerization of d,l-lactide (LA), free radical polymerization of N-vinylcaprolactam, and subsequent click chemistry . The resulting copolymers can self-assemble into nano-micelles in water, which are significant for drug delivery systems due to their biocompatibility and stability.

Drug Delivery Systems

The nano-micelles formed from the block copolymers synthesized using 2-Azidoethanol can be utilized in drug delivery systems. They offer a core-shell structure in aqueous media, with a compact core formed by insoluble segments and a stretched shell formed by soluble segments. This structure is advantageous for encapsulating and protecting drugs until they reach their target site .

Stimuli-Responsive Materials

2-Azidoethanol-derived copolymers exhibit temperature-responsive behavior, which is essential for stimuli-responsive materials. These materials can respond to environmental stimuli such as pH, temperature, and ultraviolet light, making them promising for smart drug/gene delivery systems, injectable tissue engineering scaffolds, and cell culture and separation sheets .

Click Chemistry Applications

In the realm of click chemistry, 2-Azidoethanol is used for copper-free click reactions, which are essential for bioorthogonal chemistry. This allows for the synthesis of complex materials such as glycopeptides, bioconjugates, and functionalized polymers without the toxicity associated with copper catalysts .

Mechanistic Studies in Organic Chemistry

2-Azidoethanol is used in mechanistic studies to understand the regiochemistry and kinetics of bioorthogonal click reactions. Density Functional Theory (DFT) methods are employed to examine the reaction mechanisms, providing insights into the electronic structure and reactivity of organic compounds .

Material Science

Organic azides like 2-Azidoethanol are pivotal in material science due to their versatility. They are used in the synthesis of new azido esters, which have a broad range of applications in biology, medicine, and material science. Compounds with azido groups are particularly interesting for creating novel materials with unique properties .

Safety and Hazards

2-Azidoethanol is toxic if inhaled and harmful in contact with skin . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Mechanism of Action

Target of Action

2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- or polysaccharides . It is also used as a 2’-deoxy-ethynyluridine (EdU) blocker in nuclear DNA, preventing cross-reactivity with other antibodies . This allows for better study of related pathways in the body .

Mode of Action

The mechanism of a bioorthogonal click reaction between 2-azidoethanol and coumBARAC has been examined using DFT methods . The regiochemistry of the reaction has been studied based on potential energy surface analysis and global reactivity indices of the reactants . The global electron density transfer (GEDT) calculations at the possible transition states (TSs) revealed that this cycloaddition (CA) has a nearly non-polar character .

Biochemical Pathways

It is known that 2-azidoethanol is involved in the glycosylation of mono- or polysaccharides . Glycosylation is a critical biochemical pathway that plays a role in various biological processes, including protein folding, cell-cell adhesion, and immune response.

Pharmacokinetics

It is known that 2-azidoethanol has a molecular weight of 870806 , which may influence its absorption and distribution in the body

Result of Action

It is known that 2-azidoethanol is used as a blocker in nuclear dna, preventing cross-reactivity with other antibodies . This suggests that 2-Azidoethanol may have an impact on DNA structure and function, potentially influencing gene expression and cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azidoethanol. For instance, the compound’s boiling point under reduced pressure is 346K at 0.027 bar and 333K at 0.01 bar This suggests that changes in pressure and temperature could potentially affect the stability and reactivity of 2-Azidoethanol

properties

IUPAC Name

2-azidoethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSULWPSUVMOMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164850
Record name 2-Azidoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidoethanol

CAS RN

1517-05-1
Record name 2-Azidoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azidoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1517-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AZIDOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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